3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a trifluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzenesulfinyl chloride with a trifluoropropanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted trifluoropropanol derivatives.
Scientific Research Applications
3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in the proliferation of cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinyl Chloride: A precursor in the synthesis of 3-(Benzenesulfinyl)-1,1,1-trifluoropropan-2-ol.
Benzenesulfonyl Chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Trifluoropropanol: The alcohol component of the compound.
Uniqueness
This compound is unique due to the presence of both a benzenesulfinyl group and a trifluoropropanol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions .
Properties
CAS No. |
106181-90-2 |
---|---|
Molecular Formula |
C9H9F3O2S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
InChI Key |
ITZXIJLICBNNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.